4-acetamido-N-(1-phenylethyl)benzamide chemical properties
4-acetamido-N-(1-phenylethyl)benzamide chemical properties
An In-depth Technical Guide to 4-acetamido-N-(1-phenylethyl)benzamide
Introduction
4-acetamido-N-(1-phenylethyl)benzamide is a complex diamide derivative featuring a central benzamide core functionalized with an acetamido group and an N-substituted 1-phenylethyl moiety. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The presence of two distinct amide linkages, aromatic rings, and a chiral center bestows upon it a unique combination of structural rigidity, hydrogen bonding capabilities, and stereochemical properties. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and an exploration of its potential applications, grounded in authoritative data for the compound and its structural analogues. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its application in a research setting. These properties dictate its solubility, stability, and suitability for various analytical and synthetic protocols.
Chemical Identifiers
The compound is systematically identified by several nomenclature and registry systems, ensuring unambiguous reference in literature and databases.
| Identifier | Value | Source |
| IUPAC Name | 4-acetamido-N-(1-phenylethyl)benzamide | [1] |
| Molecular Formula | C₁₇H₁₈N₂O₂ | [1] |
| Molecular Weight | 282.34 g/mol | [1] |
| CAS Number | Not explicitly assigned; requires registration. | |
| PubChem CID | 2841785 | [1] |
| InChI | InChI=1S/C17H18N2O2/c1-12(14-6-4-3-5-7-14)18-17(21)15-8-10-16(11-9-15)19-13(2)20/h3-12H,1-2H3,(H,18,21)(H,19,20) | [1] |
| InChIKey | PGUBEEOOYMZSGJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C | [1] |
Computed Physicochemical Properties
Experimental data for this specific molecule is not widely available in the public domain. The following properties are computed using established algorithms and provide reliable estimates for experimental design.[1]
| Property | Value | Notes |
| XLogP3 | 2.3 | An indicator of lipophilicity.[1] |
| Hydrogen Bond Donors | 2 | From the two N-H groups.[1] |
| Hydrogen Bond Acceptors | 2 | From the two C=O groups.[1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 58.2 Ų | [1] |
| Heavy Atom Count | 21 | [1] |
Synthesis and Reactivity
The synthesis of 4-acetamido-N-(1-phenylethyl)benzamide involves a standard amidation reaction. The most logical approach is a two-step process starting from 4-aminobenzoic acid.
Proposed Synthetic Pathway
The synthesis can be logically divided into two primary stages:
-
Acetylation: Protection of the amino group on 4-aminobenzoic acid to form 4-acetamidobenzoic acid.
-
Amide Coupling: Activation of the carboxylic acid of 4-acetamidobenzoic acid followed by coupling with (R/S)-1-phenylethylamine.
This sequence is strategically sound as it prevents self-coupling of 4-aminobenzoic acid and ensures the desired product is formed.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Prophetic)
This protocol is a generalized procedure based on standard methods for amide bond formation.[2] Researchers should adapt it based on available laboratory reagents and safety protocols.
Step 1: Synthesis of 4-Acetamidobenzoic Acid
-
Suspend 4-aminobenzoic acid (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, an acid-base workup is required.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-acetamidobenzoic acid.
Step 2: Synthesis of 4-acetamido-N-(1-phenylethyl)benzamide
-
Dissolve 4-acetamidobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq). Alternatively, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 1-phenylethylamine (1.05 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the activated acid mixture at 0 °C.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup by washing the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid via flash column chromatography or recrystallization to obtain the final product, 4-acetamido-N-(1-phenylethyl)benzamide.
Reactivity and Stability
-
Hydrolysis: The two amide bonds are the most reactive sites. They are susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into its constituent parts: 4-aminobenzoic acid, acetic acid, and 1-phenylethylamine.
-
Stability: The compound is expected to be stable under standard ambient conditions (room temperature, protected from light).[3]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as they can initiate degradation.[3][4]
Potential Applications and Biological Context
While 4-acetamido-N-(1-phenylethyl)benzamide itself is not extensively documented in biological literature, its structural motifs are present in molecules with known bioactivity. This allows for informed speculation on its potential research applications.
Drug Discovery and Medicinal Chemistry
-
Scaffolding for Bioactive Molecules: Benzanilide and acetanilide derivatives are known scaffolds for various therapeutic agents, including antifungal and antitumor compounds.[5] The structure of the target molecule could serve as a starting point for the design of new chemical entities.
-
PPAR Modulators: Structurally related N-(phenethyl)benzamide derivatives have been investigated as Peroxisome Proliferator-Activated Receptor (PPAR) modulators.[6] PPARs are key regulators of metabolism, and their modulation is a therapeutic strategy for metabolic diseases like diabetes. It is plausible that 4-acetamido-N-(1-phenylethyl)benzamide could be explored in this context.
Chiral Recognition
The presence of a chiral center in the 1-phenylethyl group makes this molecule a candidate for studies in chiral recognition. Related N-(1-phenylethyl)benzamide structures have been used as chiral solvating agents in NMR spectroscopy to determine the enantiomeric excess of other molecules.[7]
Caption: Logical relationship of structural motifs to potential applications.
Safety and Handling
As no specific safety data sheet (SDS) exists for 4-acetamido-N-(1-phenylethyl)benzamide, a conservative approach based on related amides and laboratory chemicals is mandatory. This material should be considered hazardous until thoroughly investigated.[8]
Hazard Identification
-
Acute Effects: May cause skin, eye, and respiratory tract irritation.[4] Ingestion may lead to gastrointestinal irritation.
-
Chronic Effects: No information is available. Long-term exposure should be avoided.
-
GHS Classification (Anticipated): Based on similar compounds, it may be classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3).[4]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Spectral Data (Predicted)
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecule's structure.
-
¹H NMR: Expect signals for the aromatic protons in the 7-8 ppm range. The acetamido methyl group (CH₃) would appear as a singlet around 2.1-2.3 ppm. The methine proton (CH) of the phenylethyl group would be a multiplet, and its adjacent methyl group would be a doublet. The two N-H protons would appear as broad singlets.
-
¹³C NMR: Carbonyl carbons of the two amide groups would appear downfield (>165 ppm). Aromatic carbons would be in the 115-145 ppm range. The aliphatic carbons of the phenylethyl and acetamido groups would be upfield.
-
IR Spectroscopy: Look for characteristic N-H stretching bands around 3300 cm⁻¹. Strong C=O (amide I) stretching bands will be present around 1640-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 282.34. Common fragmentation patterns would involve the cleavage of the amide bonds.
References
-
PubChem. (n.d.). 4-acetamido-N-(1-phenylethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
- De la Torre, J. C., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Journal of the Mexican Chemical Society, 66(1).
-
Semantic Scholar. (n.d.). Supporting Information for Amide Synthesis in RDES. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Retrieved from [Link]
-
Chemsrc. (2025). 4-Acetamidobenzenesulfonamide. Retrieved from [Link]
-
NextSDS. (n.d.). 4-AMINO-N-(1-PHENYLETHYL)BENZAMIDE — Chemical Substance Information. Retrieved from [Link]
- Fronczek, F. R., et al. (2019). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2019(2), M1065.
-
ChemBK. (2024). N-(1-phenylethyl)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2007118963A2 - Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof.
- Ortellado, V. I., et al. (2024).
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